N-tert-butyl-3-iodobenzamide
Overview
Description
N-tert-butyl-3-iodobenzamide is a chemical compound with the molecular formula C11H14INO. It has garnered significant attention in scientific research due to its potential therapeutic and industrial applications. The compound is characterized by the presence of an iodine atom attached to a benzamide structure, which is further substituted with a tert-butyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-tert-butyl-3-iodobenzamide typically involves the iodination of a benzamide precursor. One common method includes the reaction of iodobenzamides with m-chloroperoxybenzoic acid in acetonitrile at room temperature . This reaction is efficient and provides a straightforward route to the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-tert-butyl-3-iodobenzamide undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific examples are less documented.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include m-chloroperoxybenzoic acid for iodination and various nucleophiles for substitution reactions. Reaction conditions typically involve room temperature and solvents like acetonitrile .
Major Products
The major products formed from reactions involving this compound depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted benzamides.
Scientific Research Applications
N-tert-butyl-3-iodobenzamide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of hypervalent iodine compounds.
Biology and Medicine: The compound’s structure allows it to interact with biological molecules, making it a candidate for drug development and other biomedical applications.
Mechanism of Action
The mechanism by which N-tert-butyl-3-iodobenzamide exerts its effects is primarily through its ability to participate in various chemical reactions. The iodine atom in the compound can form halogen bonds, which are crucial in many biochemical interactions . These interactions can affect molecular targets and pathways, although specific pathways are not extensively documented.
Comparison with Similar Compounds
Similar Compounds
N-tert-butyl-2-iodobenzamide: Similar in structure but with the iodine atom in a different position.
N-tert-butyl-4-iodobenzamide: Another positional isomer with the iodine atom at the para position.
Uniqueness
N-tert-butyl-3-iodobenzamide is unique due to the specific positioning of the iodine atom, which can influence its reactivity and interactions with other molecules. This positional specificity can make it more suitable for certain applications compared to its isomers.
Properties
IUPAC Name |
N-tert-butyl-3-iodobenzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14INO/c1-11(2,3)13-10(14)8-5-4-6-9(12)7-8/h4-7H,1-3H3,(H,13,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMJJGZOPZYWWKQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)C1=CC(=CC=C1)I | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14INO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70346866 | |
Record name | N-tert-butyl-3-iodobenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70346866 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
42498-37-3 | |
Record name | N-tert-butyl-3-iodobenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70346866 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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